REACTION_CXSMILES
|
[OH2:1].N.[Sn:3](Cl)(Cl)(Cl)Cl.[Sb:8](Cl)(Cl)Cl>O>[OH-:1].[Sn+4:3].[OH-:1].[OH-:1].[OH-:1].[OH-:1].[Sb+3:8].[OH-:1].[OH-:1] |f:0.1,5.6.7.8.9,10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
antimony chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by drying the solution
|
Type
|
CUSTOM
|
Details
|
for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974))
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sn+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sb+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].N.[Sn:3](Cl)(Cl)(Cl)Cl.[Sb:8](Cl)(Cl)Cl>O>[OH-:1].[Sn+4:3].[OH-:1].[OH-:1].[OH-:1].[OH-:1].[Sb+3:8].[OH-:1].[OH-:1] |f:0.1,5.6.7.8.9,10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
antimony chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by drying the solution
|
Type
|
CUSTOM
|
Details
|
for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974))
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sn+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sb+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].N.[Sn:3](Cl)(Cl)(Cl)Cl.[Sb:8](Cl)(Cl)Cl>O>[OH-:1].[Sn+4:3].[OH-:1].[OH-:1].[OH-:1].[OH-:1].[Sb+3:8].[OH-:1].[OH-:1] |f:0.1,5.6.7.8.9,10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
antimony chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by drying the solution
|
Type
|
CUSTOM
|
Details
|
for the preparation of Sn-Sb-O powder (see J. of Catalysis, 34, 68-78 (1974))
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sn+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sb+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |